MPC-3100

描述

MPC-3100 是一种全合成的、口服生物利用度高的第二代热休克蛋白 90 (Hsp90) 小分子抑制剂。 该化合物在多种癌症类型中显示出显著的抗肿瘤活性,包括结肠癌、胃癌、卵巢癌、前列腺癌、乳腺癌、肺癌和髓系白血病 .

科学研究应用

MPC-3100 在科学研究中具有广泛的应用,特别是在化学、生物学、医学和工业领域。一些值得注意的应用包括:

作用机制

MPC-3100 通过特异性结合热休克蛋白 90 的 ATP 结合口袋发挥作用,抑制其伴侣活性。这种抑制会导致对癌症细胞生长和存活至关重要的客户蛋白的不稳定和降解。 所涉及的分子靶标和途径包括热休克蛋白 90 伴侣复合物及其相关的信号通路 .

准备方法

合成路线和反应条件

MPC-3100 是通过一系列涉及形成其核心结构和随后的功能化的化学反应合成的。 合成路线通常涉及使用溴化中间体和各种偶联反应来引入必要的官能团 .

工业生产方法

This compound 的工业生产涉及将实验室合成规模化,以大量生产该化合物。 该过程需要优化反应条件、纯化方法和质量控制,以确保最终产品的稳定性和纯度 .

化学反应分析

反应类型

MPC-3100 经历了几种类型的化学反应,包括:

氧化: 该反应涉及向化合物中添加氧或从化合物中去除氢。

还原: 该反应涉及向化合物中添加氢或从化合物中去除氧。

取代: 该反应涉及用另一个官能团取代一个官能团.

常见试剂和条件

这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种催化剂以促进取代反应。 反应条件通常涉及控制温度和 pH 值以确保预期结果 .

主要形成的产物

这些反应形成的主要产物取决于所使用的具体试剂和条件。 例如,this compound 的氧化会导致羟基化衍生物的形成,而还原会产生脱氧化合物 .

相似化合物的比较

类似化合物

与 MPC-3100 类似的一些化合物包括:

格尔德霉素: 另一种具有不同化学结构的热休克蛋白 90 抑制剂。

17-AAG (17-烯丙基氨基-17-脱甲氧基格尔德霉素): 格尔德霉素的衍生物,具有改进的药理特性。

AUY922: 一种具有有效抗肿瘤活性的合成热休克蛋白 90 抑制剂

This compound 的独特性

This compound 由于其完全合成的性质、口服生物利用度和广谱抗肿瘤活性而具有独特性。 与其他一些热休克蛋白 90 抑制剂不同,this compound 已在多种癌症类型中显示出有效性,并且有可能与其他靶向疗法结合使用以增强治疗效果 .

生物活性

MPC-3100 is a novel inhibitor of heat shock protein 90 (HSP90), a chaperone protein that plays a critical role in the maturation and stability of various oncogenic proteins. This compound has garnered attention for its potential therapeutic applications in cancer treatment due to its ability to disrupt multiple signaling pathways involved in tumor growth and survival.

HSP90 is essential for the proper functioning of numerous client proteins, including those involved in cell cycle regulation, apoptosis, and signal transduction. By inhibiting HSP90, this compound interferes with the stability and activity of these client proteins, leading to decreased cell proliferation and increased apoptosis in cancer cells. The compound specifically targets the N-terminal ATP binding domain of HSP90, inhibiting its ATPase activity, which is crucial for its chaperone function .

In Vitro Studies

Cell Line Sensitivity:

this compound has been tested against various cancer cell lines, demonstrating significant anti-proliferative effects. The following table summarizes the IC50 values observed in different cancer cell lines:

| Cell Line | IC50 (nM) |

|---|---|

| HCT-116 (Colon) | 540 |

| NCI-N87 (Gastric) | Not specified |

| DU-145 (Prostate) | Not specified |

| HepG2 (Liver) | Low concentrations observed |

In studies involving HepG2 and HUH-7 liver cancer cells, this compound inhibited cell viability in a time- and dose-dependent manner. The combination of this compound with conventional chemotherapeutics like 5-fluorouracil (5-FU) further enhanced its efficacy, indicating potential for combination therapies .

Mechanistic Insights:

Research indicates that the inhibition of HSP90 by this compound leads to the degradation of mutant p53, a common oncogenic alteration in many cancers. This degradation occurs via the proteasome pathway, which may trigger apoptosis in cells harboring mutant p53 .

In Vivo Studies

Xenograft Models:

In vivo studies using NCI-N87 gastric cancer xenograft models demonstrated that treatment with this compound resulted in significant tumor growth inhibition. The pharmacokinetic profile of this compound showed high oral bioavailability and acceptable hepatic clearance rates, making it a suitable candidate for clinical applications .

Clinical Studies

This compound has progressed into clinical evaluation phases, where it has shown promising pharmacokinetic and pharmacodynamic characteristics comparable to preclinical findings. A Phase I clinical study indicated that this compound was well tolerated among participants, suggesting a favorable safety profile for further development .

Case Studies

Two notable case studies illustrate the application of this compound:

-

Combination Therapy with 5-FU:

In a study assessing the combined effect of this compound and 5-FU on HepG2 and HUH-7 cells, results indicated enhanced cytotoxicity compared to either agent alone. The combination therapy activated multiple apoptotic pathways, highlighting the potential for synergistic effects in clinical settings . -

Pharmacokinetic Analysis:

A comparative analysis of the metabolism of this compound across different species (rat, dog, monkey, and human) was conducted to understand its pharmacokinetic behavior better. This study revealed important insights into species-specific metabolism that could inform dosing strategies in clinical trials .

属性

IUPAC Name |

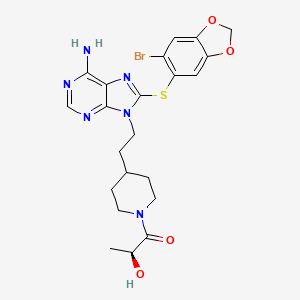

(2S)-1-[4-[2-[6-amino-8-[(6-bromo-1,3-benzodioxol-5-yl)sulfanyl]purin-9-yl]ethyl]piperidin-1-yl]-2-hydroxypropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25BrN6O4S/c1-12(30)21(31)28-5-2-13(3-6-28)4-7-29-20-18(19(24)25-10-26-20)27-22(29)34-17-9-16-15(8-14(17)23)32-11-33-16/h8-10,12-13,30H,2-7,11H2,1H3,(H2,24,25,26)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVBWTNHDKVVFMI-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCC(CC1)CCN2C3=NC=NC(=C3N=C2SC4=C(C=C5C(=C4)OCO5)Br)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC(CC1)CCN2C3=NC=NC(=C3N=C2SC4=C(C=C5C(=C4)OCO5)Br)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25BrN6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30241969 | |

| Record name | MPC-3100 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30241969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

549.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

958025-66-6 | |

| Record name | MPC-3100 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0958025666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MPC-3100 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30241969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MPC-3100 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UMA2EEO9Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。